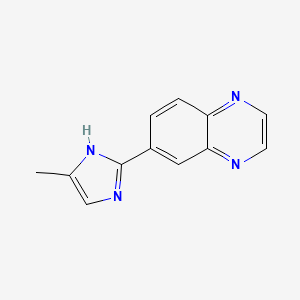![molecular formula C13H13NO B13672957 (2-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672957.png)
(2-Amino-[1,1'-biphenyl]-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with an amino group at the 2-position and a hydroxymethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for (2-Amino-[1,1’-biphenyl]-3-yl)methanol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(2-Amino-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: (2-Carboxy-[1,1’-biphenyl]-3-yl)methanol.
Reduction: (2-Amino-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
(2-Amino-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural features.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its functional groups.
作用机制
The mechanism of action of (2-Amino-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
2-Aminobiphenyl: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Hydroxybiphenyl: Lacks the amino group, limiting its applications in biological studies.
2-Amino-3-methylbiphenyl: Has a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
(2-Amino-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which provide a combination of reactivity and functionality that is not found in the similar compounds listed above. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(2-amino-3-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-11(9-15)7-4-8-12(13)10-5-2-1-3-6-10/h1-8,15H,9,14H2 |
InChI 键 |
APHCGBMHSSLEAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)

![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)

![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)



![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone](/img/structure/B13672944.png)


